molecular formula C8H14O4 B12658613 2-Methoxy-1-methyl-2-oxoethyl butyrate CAS No. 96619-87-3

2-Methoxy-1-methyl-2-oxoethyl butyrate

Cat. No.: B12658613
CAS No.: 96619-87-3
M. Wt: 174.19 g/mol
InChI Key: YKJAHVZTCFGXAH-UHFFFAOYSA-N
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Description

2-Methoxy-1-methyl-2-oxoethyl butyrate is an organic compound with the molecular formula C8H14O4. It is also known as butyric acid 2-methoxy-1-methyl-2-oxoethyl ester. This compound is characterized by its ester functional group, which is derived from butyric acid and 2-methoxy-1-methyl-2-oxoethanol. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-methyl-2-oxoethyl butyrate typically involves the esterification reaction between butyric acid and 2-methoxy-1-methyl-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-methyl-2-oxoethyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield butyric acid and 2-methoxy-1-methyl-2-oxoethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Butyric acid and 2-methoxy-1-methyl-2-oxoethanol.

    Transesterification: A new ester and alcohol.

    Reduction: 2-methoxy-1-methyl-2-oxoethanol.

Scientific Research Applications

2-Methoxy-1-methyl-2-oxoethyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Used in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of 2-methoxy-1-methyl-2-oxoethyl butyrate involves its hydrolysis by esterases to produce butyric acid and 2-methoxy-1-methyl-2-oxoethanol. Butyric acid is known to have various biological effects, including acting as a histone deacetylase inhibitor, which can influence gene expression. The molecular targets and pathways involved in these effects include the modulation of histone acetylation and the regulation of gene transcription.

Comparison with Similar Compounds

Similar Compounds

    Butyl butyryl lactate: Another ester derived from butyric acid, used in similar applications.

    Methyl 2-butyroxypropionate: Similar structure with a different alcohol component.

    Ethyl butyrate: A simpler ester with similar applications in the fragrance and flavor industry.

Uniqueness

2-Methoxy-1-methyl-2-oxoethyl butyrate is unique due to its specific ester linkage, which provides distinct chemical and biological properties. Its ability to undergo hydrolysis to release butyric acid makes it valuable in biological studies and potential therapeutic applications.

Properties

CAS No.

96619-87-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) butanoate

InChI

InChI=1S/C8H14O4/c1-4-5-7(9)12-6(2)8(10)11-3/h6H,4-5H2,1-3H3

InChI Key

YKJAHVZTCFGXAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C(=O)OC

Origin of Product

United States

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